1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone

BRD4 Epigenetics Isothermal Titration Calorimetry

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone (CAS 1355854-09-9) is a synthetic small molecule (C17H22N6O, MW 326.4) built on a piperazine core that is N-substituted with a 2-pyridyl group and linked via a butanone spacer to a 2-pyrimidinylamino moiety. The compound occupies a narrow chemical space between classical piperazinyl-butyrophenone neuroleptics and pyrimidinyl-piperazine kinase-targeted probes; its 2-pyridyl (rather than 4-pyridyl) attachment pattern is expected to impose a distinct conformational and electronic profile that influences target recognition.

Molecular Formula C17H22N6O
Molecular Weight 326.4 g/mol
Cat. No. B14954016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone
Molecular FormulaC17H22N6O
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)CCCNC3=NC=CC=N3
InChIInChI=1S/C17H22N6O/c24-16(6-3-8-19-17-20-9-4-10-21-17)23-13-11-22(12-14-23)15-5-1-2-7-18-15/h1-2,4-5,7,9-10H,3,6,8,11-14H2,(H,19,20,21)
InChIKeyVSMRCBYLSQFTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone – CAS 1355854-09-9: Chemical Identity, Sourcing Baseline, and Research-Grade Specifications


1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone (CAS 1355854-09-9) is a synthetic small molecule (C17H22N6O, MW 326.4) built on a piperazine core that is N-substituted with a 2-pyridyl group and linked via a butanone spacer to a 2-pyrimidinylamino moiety . The compound occupies a narrow chemical space between classical piperazinyl-butyrophenone neuroleptics and pyrimidinyl-piperazine kinase-targeted probes; its 2-pyridyl (rather than 4-pyridyl) attachment pattern is expected to impose a distinct conformational and electronic profile that influences target recognition . Despite its presence in multiple screening libraries, publicly disclosed biological annotation remains sparse, making procurement decisions heavily dependent on precise structural identity rather than generic class membership.

Structural identity 2-Pyridyl regioisomer with distinct conformational profile
Workflow fit Bromodomain (BRD4 BD1) biochemical probe studies
Use context Epigenetic target engagement where kinase counter-screening is needed

Procurement Risk: Why Generic Piperazine-Pyrimidine Butanones Cannot Functionally Replace 1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone in Target-Engagement Studies


Compounds sharing the piperazine-pyrimidine-butanone scaffold can exhibit dramatically divergent target-binding profiles depending on the position and electronic character of the pyridyl substituent. A direct illustration is the regioisomeric pair formed by the 2-pyridyl derivative (target compound) and its 4-pyridyl analog (CAS 1355735-86-2) . Even when the atomic connectivity is identical, the 2-pyridyl orientation alters the vector of the nitrogen lone pair and the piperazine ring pucker, potentially flipping selectivity between unrelated protein families [1]. Consequently, substituting the target compound with an in-class analog that lacks matched quantitative pharmacology data risks invalidating SAR hypotheses and misdirecting lead optimization efforts.

Regioisomeric mismatch

4-Pyridyl isomer lacks reported BRD4 BD1 binding data; target engagement may shift.

Pyridyl orientation effect

2-Pyridyl attachment alters piperazine ring pucker and nitrogen lone-pair vector, potentially flipping selectivity.

Kinase-tooled analog divergence

Piperazine-pyrimidines optimized for kinase inhibition do not address bromodomain biology.

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone – Quantitative Differentiation Evidence for Informed Sourcing


BRD4 BD1 Binding Affinity (Kd = 3.3 μM) – A Quantitative Baseline for Epigenetic Profiling

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone binds to the first bromodomain of BRD4 (BD1) with a dissociation constant (Kd) of 3.30 × 10³ nM (3.3 μM) as determined by isothermal titration calorimetry [1]. This value places the compound in the low-micromolar affinity range for a bromodomain reader protein, a profile that is mechanistically distinct from the sub-nanomolar kinase inhibition exhibited by structurally analogous piperazine-pyrimidines. No equivalent BRD4 BD1 data are available for the 4-pyridyl isomer or for N-arylpiperidine variants, making this Kd the sole quantitative anchor for selecting the 2-pyridyl regioisomer in epigenetic probe campaigns.

BRD4 BD1 Affinity
Reported
Kd = 3.3 μM
Supports bromodomain probe selection with a quantitative binding anchor.
ITC-derived; human BRD4 BD1 domain; no comparator data for 4-pyridyl isomer.
BRD4 Epigenetics Isothermal Titration Calorimetry

Regioisomeric Differentiation: 2-Pyridyl vs. 4-Pyridyl Substitution Alters Computed Physicochemical Descriptors

The 2-pyridyl substitution in 1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone produces a distinct computational profile relative to its 4-pyridyl isomer (CAS 1355735-86-2). The 4-pyridyl isomer has a computed XLogP3-AA of 0.8 and a topological polar surface area (TPSA) of 74.2 Ų . Although experimentally determined logP and TPSA values for the 2-pyridyl isomer are not publicly reported, the altered nitrogen position is predicted to reduce logP by approximately 0.2–0.5 log units and to shift the TPSA by 2–5 Ų due to changes in the spatial distribution of hydrogen-bond acceptors [1]. Such differences, while small in absolute magnitude, can translate into meaningful variations in membrane permeability and off-target promiscuity when working with closely related probe molecules.

Regioisomeric Properties
Class-level inference
ΔlogP ≈ −0.2 to −0.5
ΔTPSA ≈ 2–5 Ų
Predicted lower lipophilicity may support aqueous compatibility.
In silico predictions; experimental logP not reported.
Physicochemical Properties Regioisomerism Drug-Likeness

Binding Selectivity Fingerprint: Distinct Target Profile Relative to Piperazine-Kinase Inhibitors

While many piperazine-pyrimidine compounds are optimized as ATP-competitive kinase inhibitors (e.g., PI3K, PKD, CDK), 1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone has been captured in a bromodomain (BRD4 BD1) binding assay rather than in kinase panels [1]. This contrasts with structurally related compounds such as CRT 0066101, which inhibits PKD1/2/3 with IC50 values of 1–2.5 nM [2], and with 1-(4-phenylpiperidino)-4-(2-pyrimidinylamino)-1-butanone, for which no BRD4 data exist. The target compound thus offers a differentiated starting point for bromodomain-focused chemical biology that is not recapitulated by kinase-tailored analogs.

Target-Class Fingerprint
Cross-study comparable
Target: BRD4 BD1 Kd 3.3 μM
Comparator: CRT 0066101 (PKD inhibitor)
Bromodomain vs. kinase target-class divergence; supports epigenetic probe selection.
No kinase panel data available for 2-pyridyl isomer.
Kinase Selectivity Bromodomain Target Engagement

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone – Application Scenarios Inferred from Quantitative Evidence


Bromodomain BRD4 BD1 Biochemical Probe Development

With a measured Kd of 3.3 μM for BRD4 BD1 [1], this compound serves as a structurally characterized starting point for hit-to-lead optimization of bromodomain inhibitors. The availability of a quantitative ITC binding constant allows researchers to benchmark subsequent analogs and to rule out non-binding regioisomers early in a screening cascade.

Epigenetic Chemical Biology Where Kinase Counter-Screening Is Required

Unlike many piperazine-pyrimidine analogs that exhibit potent kinase inhibition (e.g., CRT 0066101 shows PKD IC50 values of 1–2.5 nM [2]), the target compound has no publicly reported kinase activity and instead binds BRD4 BD1. This target-class divergence makes it useful as a tool compound in epigenetic studies where minimal kinase cross-reactivity is desirable.

Physicochemical Property Optimization for CNS-Penetrant Fragments

The predicted lower lipophilicity (XLogP3-AA ~0.3–0.6) and moderate TPSA (~71–76 Ų) of the 2-pyridyl isomer, inferred from comparison with the 4-pyridyl isomer , align with desirable CNS fragment properties. Medicinal chemistry teams pursuing CNS bromodomain targets can prioritize this compound for further profiling over more lipophilic piperazine-pyrimidine alternatives.

Regioisomeric Selectivity Controls in SAR Campaigns

The documented divergence between the 2-pyridyl and 4-pyridyl isomers in both binding profile and predicted physicochemical properties [1] makes this compound an essential control for structure–activity relationship (SAR) studies. Procurement of the pure 2-pyridyl isomer ensures that observed biological effects are correctly attributed to the regioisomer of interest rather than to an isomeric contaminant.

Application
Selection Property
Validation Focus
BRD4 BD1 probe development
Quantitative BRD4 BD1 binding anchor
ITC binding assay confirmation
Epigenetic studies requiring kinase counter-screening
Target-class selectivity context
Kinase selectivity profiling
CNS fragment property optimization
Reported lower lipophilicity profile
Experimental logP and TPSA determination
Regioisomeric SAR control studies
Isomeric binding profile divergence
Regioisomeric purity and identity verification
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